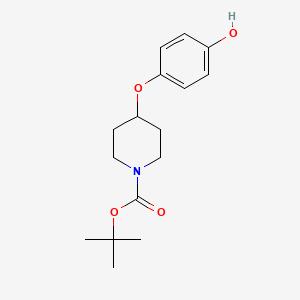

Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate

Descripción

Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-hydroxyphenoxy substituent at the 4-position of the piperidine ring. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of antiviral agents and kinase inhibitors, where piperidine scaffolds are prevalent .

Propiedades

IUPAC Name |

tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-10-8-14(9-11-17)20-13-6-4-12(18)5-7-13/h4-7,14,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRWQQJCOQHQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Williamson Ether Synthesis Using Mesylate Intermediate

A common approach involves converting the piperidine hydroxyl group into a good leaving group such as a mesylate (methanesulfonate), followed by nucleophilic substitution with 4-hydroxyphenol.

- Step 1: Synthesis of tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate by reacting tert-butyl 4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

- Step 2: Nucleophilic substitution of the mesylate with 4-hydroxyphenol in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), using potassium carbonate or cesium fluoride as a base to deprotonate the phenol and facilitate the reaction.

Reaction conditions and yields from literature:

| Parameter | Details |

|---|---|

| Mesylate intermediate amount | ~3.02 g (10.8 mmol) tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate |

| Base | Potassium carbonate (2.35 g, 17.0 mmol) or cesium fluoride |

| Solvent | N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) |

| Temperature | 85°C to 105°C |

| Reaction time | 12 to 24 hours |

| Yield | 58% to 95% depending on conditions |

| Workup | Cooling, addition of water, filtration, washing, and drying under vacuum |

Example: A reaction at 100–105°C under nitrogen for 24 hours using potassium carbonate in NMP yielded 95% of a related Boc-protected piperidine derivative, indicating high efficiency under these conditions.

Direct Coupling in Ethanol-Water Mixtures

An alternative method involves refluxing tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate with 4-hydroxyphenol and potassium carbonate in ethanol-water mixtures.

- Conditions: Reflux for approximately 16.5 hours.

- Workup: Cooling, addition of water to induce crystallization, filtration, and washing.

- Yield: Approximately 84% isolated yield reported.

This method offers a milder solvent system and efficient crystallization for product isolation.

Use of Cesium Fluoride as Base in N,N-Dimethylacetamide (DMA)

Cesium fluoride (CsF) is employed as a strong base to deprotonate the phenol and promote nucleophilic substitution.

- Procedure: Compound 7 (piperidine derivative) and compound 8 (hydroxyphenol derivative) are reacted in DMA at 85°C.

- Addition: Repeated additions of CsF and the phenol compound at 2, 4, and 6 hours intervals, followed by stirring for an additional 6 hours.

- Yield: Moderate yields around 58-60% reported.

- Purification: Column chromatography using methanol/dichloromethane mixtures.

This method provides an alternative when potassium carbonate is less effective or when higher polarity solvents are needed.

Reaction Optimization Parameters

| Parameter | Effect on Reaction |

|---|---|

| Base choice | Potassium carbonate and cesium fluoride both effective; CsF often gives cleaner reactions but may require longer times. |

| Solvent | Polar aprotic solvents like DMF, DMA, and NMP enhance nucleophilicity and solubility of reactants. Ethanol-water mixtures facilitate crystallization. |

| Temperature | Elevated temperatures (85–105°C) accelerate reaction rates but require careful control to avoid decomposition. |

| Reaction time | 12–24 hours typical; longer times improve conversion but may increase byproducts. |

| Stoichiometry | Slight excess of phenol or base helps drive reaction to completion. |

Representative Data Table Summarizing Preparation Conditions and Yields

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Potassium carbonate | NMP | 100–105 | 24 | 95 | High yield, nitrogen atmosphere |

| 2 | Potassium carbonate | Ethanol/water | Reflux (~78) | 16.5 | 84 | Mild solvent, crystallization facilitated |

| 3 | Cesium fluoride | DMA | 85 | 12 | 60 | Multiple additions of reagents, chromatography purification |

| 4 | Cesium fluoride | DMA | 85 | 18 | 58 | Similar to entry 3, extended time |

Analytical and Purity Considerations

- NMR Spectroscopy: ^1H NMR confirms the presence of tert-butyl groups (~1.4 ppm singlet), aromatic protons, and piperidine ring protons.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight (~277.36 g/mol for tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate).

- Purity: Typically >95% by HPLC or TLC analysis after purification.

Summary and Recommendations

- The most reliable preparation method involves the formation of a mesylate intermediate followed by nucleophilic substitution with 4-hydroxyphenol under basic conditions.

- Potassium carbonate in NMP or ethanol-water reflux systems provides high yields and operational simplicity.

- Cesium fluoride in DMA offers an alternative route when higher polarity or stronger base conditions are necessary, albeit with moderate yields.

- Reaction parameters such as temperature, solvent choice, and base stoichiometry critically influence yield and purity.

- Purification via crystallization or chromatography ensures high purity suitable for further applications, including pharmaceutical intermediate synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-60°C.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a hydroxyl derivative.

Substitution: Formation of alkyl or acyl derivatives.

Aplicaciones Científicas De Investigación

Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor modulators.

Medicine: Investigated for its potential as a drug candidate in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials and polymers

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenoxy group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function and leading to therapeutic effects .

Comparación Con Compuestos Similares

The following analysis compares tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Key Observations :

- Polarity: The 4-hydroxyphenoxy group increases polarity compared to aliphatic (e.g., 4-methylpentyl) or aromatic (e.g., 4-chlorobenzoyl) substituents, improving aqueous solubility .

- Electron Effects : Electron-withdrawing groups (e.g., Cl, CF3O) enhance stability against nucleophilic attack but reduce reactivity in coupling reactions .

- Biological Interactions: The phenolic -OH in the target compound may facilitate binding to biological targets via H-bonding, a feature absent in non-polar analogs like tert-butyl 4-methylpentyl derivatives .

Physicochemical Properties

- Melting Point: The target compound’s phenolic group may lower its melting point compared to crystalline derivatives like tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (mp 120–122°C) .

- Spectroscopic Data: 1H NMR: The 4-hydroxyphenoxy group exhibits aromatic protons at δ 6.7–7.1 ppm, distinct from aliphatic protons (δ 1.2–2.5 ppm) in 4-methylpentyl analogs . HRMS: Molecular ion peaks for Boc-protected piperidines typically appear at m/z 300–350 [M+H]+ .

Actividad Biológica

Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 251.31 g/mol |

| IUPAC Name | This compound |

| Appearance | White crystalline solid |

| Storage Conditions | Room temperature |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the hydroxyphenoxy group enhances its lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.

Proposed Mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Modulation of Gene Expression : It has been shown to affect the expression levels of genes related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 5 μM to 15 μM against these pathogens.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Notably, it demonstrated the ability to inhibit the proliferation of cancer cell lines such as:

- U251 glioblastoma cells

- MCF-7 breast cancer cells

In vitro studies indicate that treatment with concentrations around 400 nM led to a significant reduction in cell viability, with associated changes in gene expression profiles linked to cell cycle regulation and apoptosis.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the efficacy of this compound on U251 glioblastoma cells.

- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using a CyQuant DNA content assay.

- Findings : A dose-dependent decrease in cell viability was observed, with significant transcriptomic changes indicating modulation of pathways related to tumor progression.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antibacterial effects against Staphylococcus aureus.

- Methodology : The compound was tested for MIC using standard broth dilution methods.

- Results : Showed promising antibacterial activity with an MIC value of 10 μM.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate to ensure stability and safety?

- Methodological Answer :

- Handling : Use in a fume hood or well-ventilated area. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation of dust or vapors .

- Storage : Keep the container tightly closed in a cool, dry place away from direct sunlight or heat sources. Store at room temperature (20–25°C) under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .

- Decontamination : Clean spills with inert absorbents (e.g., sand) and dispose of as hazardous waste. Avoid aqueous washes to prevent unintended reactions .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Key Steps :

Piperidine Ring Functionalization : Protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C .

Phenoxy Group Introduction : React Boc-protected piperidine with 4-hydroxyphenol under Mitsunobu conditions (DIAD, triphenylphosphine) in THF to install the 4-hydroxyphenoxy moiety .

Purification : Use flash chromatography (hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR .

Q. How can researchers mitigate risks associated with incomplete toxicity data for this compound?

- Methodological Answer :

- Precautionary Measures : Assume acute toxicity (Category 4 for oral, dermal, and inhalation exposure) based on structurally similar piperidine derivatives. Use ALARA (As Low As Reasonably Achievable) principles during handling .

- Emergency Protocols : In case of exposure, follow SDS guidelines: rinse skin with water for 15 minutes, seek medical attention for persistent irritation, and provide SDS documentation to healthcare providers .

Advanced Research Questions

Q. How can the reactivity of the hydroxylphenoxy group in this compound be modulated for further functionalization?

- Methodological Answer :

- Protection/Deprotection : Protect the hydroxyl group with a silyl ether (e.g., TBSCl, imidazole) to prevent unwanted side reactions during alkylation or acylation .

- Electrophilic Aromatic Substitution : Use the hydroxylphenoxy group as a directing group for nitration (HNO₃/H₂SO₄) or halogenation (NBS, FeBr₃) to introduce functional handles .

- Cross-Coupling : Perform Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst to diversify the aromatic ring .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) should show characteristic peaks: δ 1.45 (s, Boc tert-butyl), δ 6.75–7.20 (aromatic protons). ¹³C NMR confirms the carbonyl (C=O) at ~155 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental [M+H]⁺ with theoretical molecular weight (C₁₆H₂₃NO₅: 309.16 g/mol) .

- Infrared Spectroscopy (IR) : Look for Boc C=O stretch at ~1680 cm⁻¹ and phenolic O-H stretch at ~3200 cm⁻¹ .

Q. How do structural modifications to the piperidine ring or tert-butyl group affect the compound’s physicochemical properties?

- Methodological Answer :

- Piperidine Modifications :

- N-Methylation : Increases lipophilicity (logP ↑) but reduces solubility. Use ClCO₂Et/NaH for methylation .

- Ring Expansion : Replace piperidine with azepane to study conformational effects on biological activity .

- tert-Butyl Group Replacement : Substitute Boc with acetyl (Ac) to compare steric effects. Ac derivatives show faster metabolic clearance in vitro .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

- Methodological Answer :

- Process Optimization :

Temperature Control : Conduct Mitsunobu reactions at –20°C to suppress diethyl azodicarboxylate (DEAD) decomposition .

Catalyst Screening : Use polymer-supported triphenylphosphine to simplify purification and reduce phosphine oxide byproducts .

Flow Chemistry : Implement continuous flow systems for Boc protection to enhance reproducibility and scalability .

Data Contradictions and Resolution

- Toxicity Data Gaps : reports no acute toxicity data, while classifies similar compounds as Category 4. Resolution : Assume worst-case toxicity and adhere to Category 4 precautions until compound-specific data is available .

- Storage Conditions : recommends inert gas storage, whereas specifies "cool, well-ventilated areas." Resolution : Combine both—store under nitrogen in a ventilated, temperature-controlled environment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.